molecular formula C16H18O4 B8600302 Methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate

Methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate

Cat. No.: B8600302
M. Wt: 274.31 g/mol
InChI Key: JYPLUIVHKYNDEZ-UHFFFAOYSA-N
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Description

Methyl 4-(1,4-dioxaspiro[45]dec-7-en-8-yl)benzoate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 1,4-dioxaspiro(4.5)dec-7-ene in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: 4-(1,4-dioxaspiro(4.5)dec-7-en-8-yl)benzoic acid.

    Reduction: 4-(1,4-dioxaspiro(4.5)dec-7-en-8-yl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the development of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro(4.5)dec-7-en-8-yl trifluoromethanesulfonate
  • 8-Methyl-1,4-dioxaspiro(4.5)dec-6-en-8-yl phenyl sulfone
  • 1,4-Dioxaspiro(4.5)dec-7-en-8-yl boronic acid, pinacol ester

Uniqueness

Methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate stands out due to its ester functional group, which imparts unique reactivity and potential for derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

methyl 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoate

InChI

InChI=1S/C16H18O4/c1-18-15(17)14-4-2-12(3-5-14)13-6-8-16(9-7-13)19-10-11-20-16/h2-6H,7-11H2,1H3

InChI Key

JYPLUIVHKYNDEZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CCC3(CC2)OCCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzoic acid (572 mg, 2.20 mmol), iodomethane (140 μL, 2.24 mmol), and cesium carbonate (710 mg, 2.17 mmol) in 6 mL of DMF was stirred at rt for 16 h. The mixture was diluted with H2O (10 mL) and extracted with Et2O (100 mL). The organic layer was separated, dried over MgSO4, and concentrated. Chromatography on a Biotage 40S cartridge using 3:17 v/v EtOAc/hexanes as the eluant afforded 399 mg (72%) of the title compound.
Quantity
572 mg
Type
reactant
Reaction Step One
Quantity
140 μL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
72%

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